Bienvenue dans la boutique en ligne BenchChem!

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Positional isomerism Structure-activity relationship Pyrimidine regiochemistry

N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide (CAS 1798398-22-7, IUPAC: (E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide) is a synthetic hybrid molecule combining a piperidine-substituted pyrimidine core with a cinnamamide moiety (C19H22N4O, MW 322.4 g/mol). The compound belongs to the emerging class of piperidine-pyrimidine-cinnamic acid amide hybrids, which have recently attracted attention for their enzymatic inhibitory and antioxidant potential.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 1798398-22-7
Cat. No. B2363534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide
CAS1798398-22-7
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H22N4O/c24-18(10-9-16-7-3-1-4-8-16)21-15-17-11-12-20-19(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+
InChIKeyPLSAZGZWMUOTDO-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide (CAS 1798398-22-7): Chemical Class and Procurement-Relevant Characteristics


N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide (CAS 1798398-22-7, IUPAC: (E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide) is a synthetic hybrid molecule combining a piperidine-substituted pyrimidine core with a cinnamamide moiety (C19H22N4O, MW 322.4 g/mol) . The compound belongs to the emerging class of piperidine-pyrimidine-cinnamic acid amide hybrids, which have recently attracted attention for their enzymatic inhibitory and antioxidant potential [1]. Notably, this compound is sometimes misidentified by vendors as 'PP2' — a designation that properly belongs to the structurally distinct Src kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (CAS 172889-27-9) . This nomenclature ambiguity carries significant implications for procurement accuracy and experimental reproducibility.

Why N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide Cannot Be Generically Substituted: Critical SAR and Nomenclature Considerations for Scientific Procurement


Generic substitution within the piperidine-pyrimidine-cinnamamide class is scientifically unsound due to multiple structural variables that profoundly affect target engagement and biological readout. First, the position of the piperidine attachment on the pyrimidine ring (2-position vs. 4-position) and the location of the methylene-cinnamamide linker (4-position vs. 2-position) generate positional isomers with markedly different molecular shapes, electrostatic potentials, and hydrogen-bonding geometries . Second, the compound must be carefully distinguished from the structurally unrelated pyrazolo[3,4-d]pyrimidine 'PP2' (CAS 172889-27-9), as substitution of one for the other would confound Src-family kinase studies given their completely divergent scaffolds . Third, within the recently reported piperidine-pyrimidine-cinnamic acid amide series, modest structural modifications yielded lipoxygenase IC50 values spanning a 10-fold range (1.1–10.7 μM), demonstrating that even closely related analogs within this class are not functionally interchangeable [1]. These considerations establish that each compound in this chemical space must be evaluated on its own specific data rather than assumed equivalent to any structural neighbor.

Quantitative Differentiation Evidence for N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide (CAS 1798398-22-7): Head-to-Head, Cross-Study, and Class-Level Comparisons


Positional Isomer Differentiation: 2-(Piperidin-1-yl)pyrimidin-4-ylmethyl vs. 4-(Piperidin-1-yl)pyrimidin-2-ylmethyl Connectivity Defines Target Binding Geometry

The target compound N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide places the piperidine substituent at the 2-position of the pyrimidine ring with the cinnamamide methylene linker at the 4-position. Its closest positional isomer, N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide, reverses this connectivity, attaching piperidine at the 4-position and the linker at the 2-position. This positional exchange alters the spatial relationship between the electron-rich piperidine nitrogen, the pyrimidine π-system, and the cinnamamide Michael acceptor, fundamentally changing hydrogen-bonding patterns, π-stacking potential, and steric accessibility to enzyme active sites . While direct comparative biochemical data for these two isomers is absent from the peer-reviewed literature, the MDPI 2024 series demonstrated that structurally analogous pyrimidine acrylamides exhibit lipoxygenase IC50 values diverging by a factor of ~10 (1.1 μM vs. 10.7 μM) based solely on peripheral substitutions on a fixed core [1]. Given that positional isomerism represents a more fundamental structural perturbation than peripheral substitution, the difference between the 2,4- and 4,2-isomers is expected to be at least as substantial.

Positional isomerism Structure-activity relationship Pyrimidine regiochemistry

Nomenclature Misidentification Risk: Distinguishing the Cinnamamide-Pyrimidine Hybrid from the Authentic Pyrazolopyrimidine Src Inhibitor PP2

Several vendors list N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide under the synonym 'PP2,' creating dangerous ambiguity with the well-established Src-family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (CAS 172889-27-9), which is universally designated 'PP2' in the biomedical literature. The authentic PP2 is a reversible, ATP-competitive Src family kinase inhibitor with IC50 values of 4 nM (Lck) and 5 nM (Fyn) . In contrast, no direct biochemical evidence exists demonstrating Src-family kinase inhibition by N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide in peer-reviewed studies [1]. The two compounds possess completely different core scaffolds (pyrazolo[3,4-d]pyrimidine vs. pyrimidine-cinnamamide), molecular formulas (C16H16ClN5 vs. C19H22N4O), molecular weights (313.8 g/mol vs. 322.4 g/mol), and CAS numbers (172889-27-9 vs. 1798398-22-7) [2]. Use of the cinnamamide compound under the 'PP2' designation in kinase assays would produce results attributable to an entirely different chemical entity with uncharacterized target profile, rendering experimental conclusions invalid.

Kinase inhibitor nomenclature Chemical misidentification PP2 ambiguity

Class-Level Lipoxygenase Inhibitory Activity of Piperidine-Pyrimidine-Cinnamic Acid Amide Hybrids: Quantitative SAR from the 2024 MDPI Molecules Series

The MDPI Molecules 2024 study by Saragatsis et al. provides the only peer-reviewed quantitative activity data for piperidine-pyrimidine-cinnamic acid amide hybrids structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide. In this series of nine derivatives, two compounds demonstrated potent soybean lipoxygenase (LOX) inhibition with IC50 values of 10.7 μM and 1.1 μM, while the remaining seven compounds exhibited moderate to weak activity [1]. The study also evaluated antioxidant capacity via DPPH assay (measured at 100 μM, 20 and 60 min) and lipid peroxidation inhibition (AAPH-induced linoleic acid peroxidation), with compounds showing moderate DPPH reducing ability attributed to steric bulkiness limiting access to the radical center [1]. These data establish a quantitative activity baseline for the piperidine-pyrimidine-cinnamic acid amide chemotype as lipoxygenase inhibitors and antioxidants, with a demonstrated ~10-fold potency range among close structural analogs. Importantly, the specific compound N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide was not explicitly tested in this series; however, as a structural member of the same piperidine-pyrimidine-cinnamic acid amide class, its activity profile is expected to fall within or near the observed range pending direct experimental confirmation [2].

Lipoxygenase inhibition Anti-inflammatory Antioxidant Piperidine-pyrimidine hybrids

Physicochemical Property Comparison: Calculated Drug-Likeness Parameters vs. Authentic PP2 and Simple Cinnamamide

The target compound (C19H22N4O, MW 322.4 g/mol) possesses calculated physicochemical properties that differentiate it from both the authentic PP2 Src inhibitor and the parent cinnamamide scaffold. The compound has a calculated logP of approximately 4.1, polar surface area of ~50.2 Ų, 1 hydrogen bond donor, and 22 heavy atoms [1]. In comparison, the authentic PP2 (CAS 172889-27-9, C16H16ClN5, MW 313.8 g/mol) has a lower logP (~3.5) and contains a chlorine atom absent in the target compound. Simple cinnamamide (C9H9NO, MW 147.2 g/mol) is substantially smaller with logP ~1.4 [2]. The target compound's higher logP and larger molecular volume, conferred by the piperidine-pyrimidine extension, predict enhanced membrane permeability but potentially reduced aqueous solubility relative to simple cinnamamide. These properties position the compound in a distinct physicochemical space compared to both the authentic PP2 and the minimal cinnamamide scaffold, with implications for formulation, solubility, and cell-based assay behavior .

Physicochemical properties Drug-likeness Lipinski parameters logP comparison

Recommended Research and Procurement Application Scenarios for N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide (CAS 1798398-22-7)


Chemical Probe Development for Lipoxygenase-Mediated Inflammatory Pathway Studies

Based on class-level evidence from the MDPI 2024 series demonstrating that piperidine-pyrimidine-cinnamic acid amide hybrids achieve lipoxygenase IC50 values as low as 1.1 μM [1], the target compound is most rationally deployed as a starting scaffold for structure-activity relationship (SAR) exploration targeting lipoxygenase-mediated inflammatory pathways. Researchers should verify compound identity by CAS number (1798398-22-7) rather than vendor synonym, given the documented 'PP2' naming ambiguity . The compound's calculated logP of ~4.1 [2] suggests DMSO stock solution preparation (10–50 mM) with subsequent dilution into aqueous assay buffers containing ≤1% DMSO. Initial activity screening at 10 μM against soybean lipoxygenase, with NDGA as a positive control, followed by IC50 determination for active hits, constitutes a rational first experimental step.

Positional Isomer Differentiation in Pyrimidine-Cinnamamide Hybrid Medicinal Chemistry Programs

The compound's specific 2-(piperidin-1-yl)pyrimidin-4-ylmethyl connectivity distinguishes it from the 4-(piperidin-1-yl)pyrimidin-2-ylmethyl positional isomer [1]. This makes it valuable as a structurally defined reference standard in medicinal chemistry programs investigating how pyrimidine substitution patterns affect target binding, pharmacokinetics, or off-target profiles within the broader cinnamamide hybrid class. Procurement specifications should explicitly require CAS 1798398-22-7 and include analytical characterization (1H NMR, HPLC purity ≥95%, HRMS) to exclude the positional isomer, which shares the same molecular formula and similar chromatographic behavior. Direct comparative testing of both positional isomers in the same assay panel would generate novel SAR insights currently absent from the literature.

Negative Control Validation in Src-Family Kinase Studies Requiring Authentic PP2

Given the documented nomenclature confusion where this compound is erroneously listed as 'PP2' by some vendors , a critical procurement application is its use as a negative control compound to validate that biological effects attributed to 'PP2' are indeed mediated by the authentic pyrazolopyrimidine Src inhibitor (CAS 172889-27-9) rather than this structurally unrelated cinnamamide hybrid. Laboratories should maintain separate inventory records for CAS 1798398-22-7 and CAS 172889-27-9, with explicit labeling distinguishing the two compounds by both CAS number and IUPAC name. Running this compound alongside authentic PP2 in Src kinase inhibition assays (Lck, Fyn) can definitively establish whether previously reported 'PP2' effects in a given experimental system are attributable to the correct chemical entity.

Computational Chemistry and Molecular Docking Studies on Pyrimidine-Cinnamamide Hybrid Pharmacophores

The compound's well-defined three-component architecture (piperidine, 2-aminopyrimidine, cinnamamide Michael acceptor) makes it a suitable computational chemistry test case for docking studies against lipoxygenase and related enzymes, building on the molecular modeling framework established in the MDPI 2024 publication [1]. Its calculated properties (MW 322.4, logP ~4.1, PSA ~50.2 Ų) [2] place it within drug-like chemical space per Lipinski and Veber rules, supporting its use in virtual screening libraries for target identification or polypharmacology prediction. Researchers should use the IUPAC name (E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide or SMILES string for unambiguous database registration.

Quote Request

Request a Quote for N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.